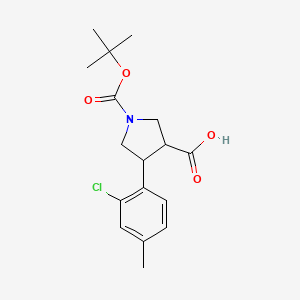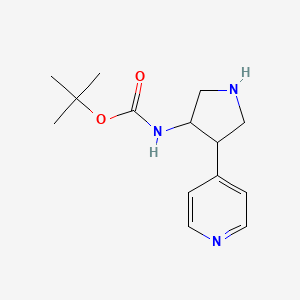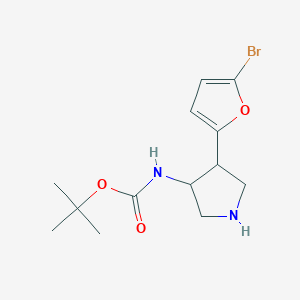
2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
“2-Chloro-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound used in scientific research. It offers diverse applications, including drug synthesis, pharmaceutical studies, and neurochemical investigations. The compound contains a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Synthesis for Agrochemicals and Medicinal Compounds : Research has demonstrated the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. This process involves reactions with alkaline methoxide in methanol, indicating potential applications in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Enantioselective Fluorodehydroxylation : The compound has been part of studies related to enantioselective fluorodehydroxylation reactions, showcasing its use in synthesizing homochiral aminofluorosulphurane, an effective enantioselective fluorodehydroxylating agent (Hann & Sampson, 1989).
Antiarrhythmic and Antihypertensive Effects : Synthesized derivatives have been tested for their electrocardiographic, antiarrhythmic, and antihypertensive activity. Some derivatives exhibited significant pharmacological activities, suggesting the compound’s utility in developing new therapeutic agents (Malawska et al., 2002).
Organometallic Chemistry : In organometallic chemistry, the compound has facilitated the synthesis of novel lithium salts with polymeric structures, demonstrating the compound’s versatility and potential applications in material science (Zheng & Herberich, 2001).
Spectroscopic Identification and Derivatization : The compound has been part of studies focusing on the identification and derivatization of novel cathinones through spectroscopic methods, highlighting its role in forensic science and pharmaceutical research (Nycz et al., 2016).
Direcciones Futuras
The compound and its derivatives have potential applications in drug synthesis, pharmaceutical studies, and neurochemical investigations. The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, this compound could play a significant role in future drug discovery efforts.
Propiedades
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-6(10)8(14)13-5-9(11,12)3-7(13)4-15-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJLAVBKYWVAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(CC1COC)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-cyclohexyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478342.png)


![4-(Fluoromethyl)-2-azaspiro[4.4]nonane](/img/structure/B1478346.png)
![4-(Fluoromethyl)-2-azaspiro[4.5]decane](/img/structure/B1478347.png)


![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)


